2-(Dimethylamino)-1,3-oxazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

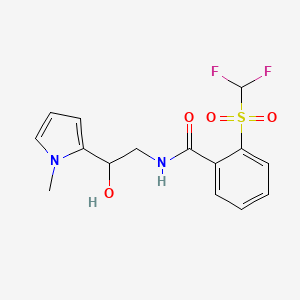

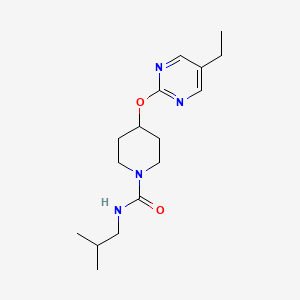

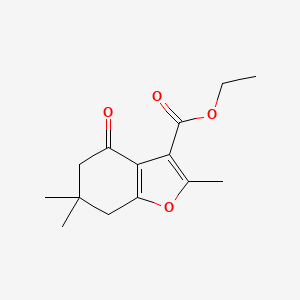

The compound is a derivative of oxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The “2-(Dimethylamino)” part suggests the presence of a dimethylamino group attached to the second carbon of the oxazole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-(dimethylamino)ethyl methacrylate (DMAEMA) have been synthesized through free radical graft copolymerization .Applications De Recherche Scientifique

Synthesis of Derivatives and Potential Applications

The compound 2-(Dimethylamino)-1,3-oxazole-4-carboxylic acid serves as a crucial precursor in synthesizing various derivatives with potential applications in different scientific domains. For instance, derivatives like 5-(dimethylamino)-4-tosyl-1,3-oxazol-2-carbaldehyde and its analogs have been synthesized through treatment with aminals, which were further used to obtain 2,5-disubstituted derivatives of 4-tosyl-1,3-oxazole, highlighting its versatility in creating structurally diverse molecules (Vyzhdak et al., 2005).

Role in Peptide Synthesis

The compound also exhibits potential in the field of peptide synthesis. A study has shown that 3-(Dimethylamino)-2,2-dimethyl-2H-azirine, a related compound, can be used in the synthesis of Aib Oligopeptides, indicating the compound's utility in complex biochemical constructions (Obrecht & Heimgartner, 1987).

Inhibitory Activity Against Chitinases

The synthesis of heterocyclic N-acetylglucosaminyl amides and chitobiosyl amides from 2-(Dimethylamino)oxazoline-4-carboxylic acids has been documented. These compounds have shown moderate inhibitory activities against chitinases, suggesting their potential application in studying and possibly controlling enzymatic activity related to chitin (Rottmann et al., 1999).

Facilitating Chemical Library Generation

The compound has been employed in generating a structurally diverse library of compounds, showcasing its utility in medicinal chemistry for generating a range of potentially bioactive compounds (Roman, 2013).

Enantioselective Synthesis

The compound has also been implicated in enantioselective synthesis. For instance, TADMAP-catalyzed carboxyl migration reactions involving oxazolyl enol carbonates have been used to prepare chiral lactams and lactones containing a quaternary asymmetric carbon, demonstrating the compound's utility in stereoselective synthesis (Shaw et al., 2006).

Orientations Futures

Propriétés

IUPAC Name |

2-(dimethylamino)-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8(2)6-7-4(3-11-6)5(9)10/h3H,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWZFXHKPFYTPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)-1,3-oxazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2626771.png)

![N-[[4-(4-bromophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2626775.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2626777.png)

![N-(4-bromophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2626781.png)

![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2626785.png)